3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the construction of the thiazolopyrimidine ring. Each step requires specific reagents and conditions, such as the use of chlorinating agents for the pyrazole ring and cyclization reactions for the thiazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(1H-pyrazol-3-yl)phenol: Shares the pyrazole ring but lacks the azetidine and thiazolopyrimidine rings.
Indole derivatives: Have similar heterocyclic structures and biological activities
Uniqueness
What sets 3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C16H18ClN5O2S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-[2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C16H18ClN5O2S/c1-10-3-18-16-22(15(10)24)13(9-25-16)2-14(23)20-5-11(6-20)7-21-8-12(17)4-19-21/h3-4,8,11,13H,2,5-7,9H2,1H3 |
InChI Key |
VLYDFZQGLIFNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CC(C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.